molecular formula C15H21N3O3S B11262702 5-(butylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(butylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11262702
M. Wt: 323.4 g/mol
InChI Key: KXLLRZXMDXRXAU-UHFFFAOYSA-N
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Description

5-(BUTYLSULFANYL)-6-(METHOXYMETHYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BUTYLSULFANYL)-6-(METHOXYMETHYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted pyrimidine with a suitable aldehyde, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

5-butylsulfanyl-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H21N3O3S/c1-5-6-7-22-12-10(9-21-4)8-16-13-11(12)14(19)18(3)15(20)17(13)2/h8H,5-7,9H2,1-4H3

InChI Key

KXLLRZXMDXRXAU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C2C(=NC=C1COC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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